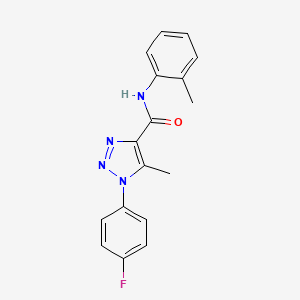
1-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was first developed by AstraZeneca and received approval from the US Food and Drug Administration (FDA) in 2015.
科学的研究の応用
Experimental and Theoretical Analysis of Intermolecular Interactions
In a study focusing on the synthesis and characterization of biologically active 1,2,4-triazole derivatives, researchers explored the crystal structures of two derivatives to understand different intermolecular interactions. They employed techniques like DSC, TGA, and hot stage microscopy to analyze solvatomorphic behavior, and used Hirshfeld surfaces to evaluate interaction fingerprints. Quantum mechanical calculations provided insights into the nature of these interactions, particularly lp⋯π interactions, highlighting their significance in understanding molecular behavior and stability (Shukla et al., 2014).
Catalyst- and Solvent-Free Synthesis
Another study presented a regioselective synthesis approach for benzamide derivatives through a microwave-assisted Fries rearrangement. The research detailed the synthesis process starting from N-acylation to the final rearrangement, emphasizing the solvent-free conditions that enhance the green chemistry aspect. Theoretical studies using density functional theory (DFT) complemented the experimental findings, offering a deeper understanding of the reaction mechanisms and intermolecular interactions involved (Moreno-Fuquen et al., 2019).
Microwave-Assisted Synthesis and Biological Activity
The synthesis and biological evaluation of 1,2,4-triazole derivatives have also been explored, with a focus on their potential analgesic properties. A microwave-assisted synthesis route facilitated the rapid preparation of these derivatives, which were then tested for their analgesic efficacy using various in vivo methods. This study exemplifies the pharmaceutical applications of 1,2,4-triazole derivatives, underscoring their potential as lead compounds in drug discovery (Zaheer et al., 2021).
Antitumor Activity
The antitumor potential of triazole derivatives was highlighted in a study that synthesized a compound similar in structure to the one of interest. The research demonstrated the compound's ability to inhibit cancer cell proliferation, suggesting the therapeutic applications of such molecules in oncology. This study adds to the growing body of evidence supporting the use of triazole derivatives in the development of novel anticancer agents (Hao et al., 2017).
Antimicrobial Activity
Research on novel 1H-1,2,3-triazole-4-carboxamides unveiled their promising antimicrobial properties against various pathogens, including bacteria and fungi. The structure-activity relationship (SAR) analysis provided insights into the molecular features contributing to their antimicrobial efficacy, highlighting the potential of these compounds in addressing antibiotic resistance issues (Pokhodylo et al., 2021).
特性
IUPAC Name |
1-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-11-5-3-4-6-15(11)19-17(23)16-12(2)22(21-20-16)14-9-7-13(18)8-10-14/h3-10H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHFUJDWWWKVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

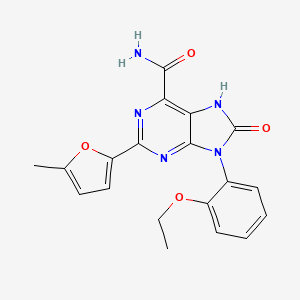
![2-[[1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]-ethylamino]acetic acid;hydrochloride](/img/structure/B2994053.png)
![N-[cyano(thiophen-3-yl)methyl]-2-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2994054.png)
![N-(3-(methylsulfonamido)phenyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2994055.png)



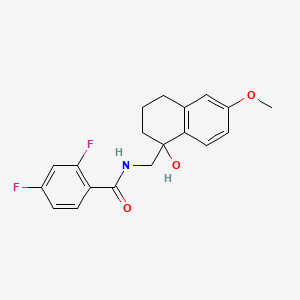
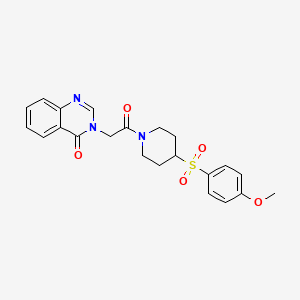

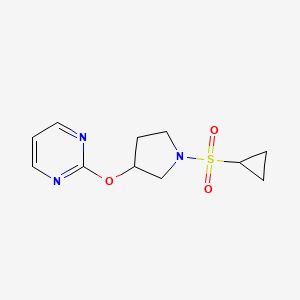
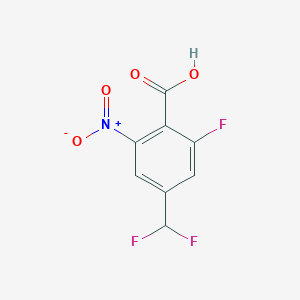
![(4,6-Dimethylpyrimidin-2-yl)[imino(indan-2-ylamino)methyl]amine](/img/structure/B2994073.png)
![N-(3,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2994075.png)